molecular formula C7H3ClN4 B1396607 2-Chloro-7H-pyrrolo[2,3-D]pyrimidine-5-carbonitrile CAS No. 1060816-60-5

2-Chloro-7H-pyrrolo[2,3-D]pyrimidine-5-carbonitrile

Cat. No.: B1396607
CAS No.: 1060816-60-5
M. Wt: 178.58 g/mol
InChI Key: LSXHKYDDAIAILE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile (CAS: 1060816-60-5) is a heterocyclic compound featuring a pyrrolopyrimidine core substituted with a chlorine atom at position 2 and a nitrile group at position 3. Its molecular formula is C₇H₃ClN₄, with a monoisotopic mass of 177.9734 g/mol . This compound is commercially available at 95% purity and is widely utilized in medicinal chemistry as a scaffold for developing kinase inhibitors, antiparasitic agents, and anticancer therapeutics . Its chlorine substituent enhances electrophilicity, making it a versatile intermediate for further functionalization via nucleophilic substitution or cross-coupling reactions .

Properties

IUPAC Name

2-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClN4/c8-7-11-3-5-4(1-9)2-10-6(5)12-7/h2-3H,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSXHKYDDAIAILE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=CN=C(N=C2N1)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-7H-pyrrolo[2,3-D]pyrimidine-5-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-3-chloropyridine with cyanoacetic acid derivatives under basic conditions, followed by cyclization and chlorination steps . Another approach includes the use of microwave-assisted synthesis, which has been shown to be an efficient and robust method for preparing pyrrolo[2,3-D]pyrimidine derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Mechanism of Action

Comparison with Similar Compounds

Key Observations:

  • Chlorine vs. Amino Groups: Chlorine at position 2 (target compound) increases electrophilicity, facilitating nucleophilic substitutions, whereas amino groups (e.g., 2,4-diamino analog) enhance hydrogen bonding, improving target binding affinity .
  • Bromine Substitution : Bromine at position 6 (CAS: 19393-83-0) enables cross-coupling reactions, as demonstrated in for synthesizing styryl derivatives .
  • Morpholino/Piperidinyl Groups: Nitrogen-rich substituents (e.g., morpholino at position 4) improve aqueous solubility and kinase selectivity, as seen in IKKα inhibitors .

Anticancer Activity

  • Target Compound: Demonstrated potent inhibition of monopolar spindle 1 (MPS1) kinase in triple-negative breast cancer (TNBC) cells, with in vivo efficacy .
  • 4-Phenyl Derivative (Compound 43) : Exhibited moderate antiproliferative activity (CAS: N/A; HRMS: 236.0931), likely due to hydrophobic interactions with kinase pockets .
  • 4-(4-Hydroxyphenyl) Derivative (Compound 44) : Enhanced activity over phenyl analogs, attributed to hydroxyl-mediated hydrogen bonding .

Antiparasitic Activity

  • 6-Bromo Derivative (Compound 5) : Served as a precursor for synthesizing antiparasitic styryl derivatives (e.g., compound 6b) via Suzuki-Miyaura coupling .
  • 2-Amino-4-(1-pyrrolidinyl) Derivative (Compound 13): Showed improved efficacy against parasitic kinases compared to chloro-substituted analogs .

Kinase Selectivity

  • Morpholino Derivative (Compound 19): Achieved >100-fold selectivity for IKKα over IKKβ due to optimized steric and electronic interactions .
  • (R)-3-Hydroxypyrrolidinyl Derivative (Compound 25) : Demonstrated chiral-dependent activity, highlighting the role of stereochemistry in kinase binding .

Biological Activity

Overview

2-Chloro-7H-pyrrolo[2,3-D]pyrimidine-5-carbonitrile is a heterocyclic compound that has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound contains a pyrrolo[2,3-D]pyrimidine core with a chlorine atom and a carbonitrile group, which contribute to its interaction with various biological targets. This article explores its biological activity, mechanisms of action, and relevant research findings.

The primary mechanism of action for this compound involves the inhibition of the Monopolar Spindle 1 (MPS1) kinase. MPS1 is crucial for proper chromosome segregation during cell division. The compound inhibits MPS1's kinase activity, leading to:

  • Cell Cycle Arrest : The inhibition results in the disruption of normal cell cycle progression.
  • Induction of Apoptosis : The compound promotes apoptosis in cancer cells by upregulating pro-apoptotic genes (e.g., P53, BAX) and downregulating anti-apoptotic genes (e.g., Bcl2) .
PropertyValue
Chemical FormulaC₇H₃ClN₄
Molecular Weight172.56 g/mol
CAS Number1060816-60-5
SolubilitySoluble in DMSO

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. For instance:

  • Cell Line Studies : In vitro assays showed that the compound has potent activity against various cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer). The IC50 values for these cell lines were reported as low as 0.38 μM .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship has indicated that specific modifications to the compound can enhance its biological efficacy. For example:

  • Substituent Effects : The presence of electron-withdrawing groups on the aromatic rings significantly improved the anticancer activity of derivatives based on this compound .

Case Study 1: Inhibition of MPS1 Kinase

A study focused on the inhibition of MPS1 by this compound demonstrated that:

  • Mechanism : The compound binds to the ATP-binding site of MPS1, preventing phosphorylation events critical for mitosis.
  • Outcome : Cells treated with this compound showed increased rates of apoptosis and abnormal chromosome segregation, confirming its role as a potential therapeutic agent in cancer treatment .

Case Study 2: Comparative Analysis with Other Kinase Inhibitors

In comparative studies with established kinase inhibitors like Cabozantinib, this compound exhibited superior efficacy in inducing apoptosis in certain cancer cell lines while maintaining lower toxicity toward normal cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-7H-pyrrolo[2,3-D]pyrimidine-5-carbonitrile
Reactant of Route 2
Reactant of Route 2
2-Chloro-7H-pyrrolo[2,3-D]pyrimidine-5-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.